molecular formula C33H48N4O4 B12078070 10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B12078070
M. Wt: 564.8 g/mol
InChI Key: RMGLSQAGXRZCPZ-UHFFFAOYSA-N
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Description

This compound is a steroidal derivative with a cyclopenta[a]phenanthrene core modified by a 4-nitro-2,1,3-benzoxadiazolyl (NBD) substituent. It has been identified as a shared active component in traditional Chinese medicine formulations, particularly in Astragalus membranaceus (HQ) and Buzhongyiqi (BZ) granules, where it interacts with targets like MAPK3 in molecular docking studies .

Properties

IUPAC Name

10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48N4O4/c1-20(7-6-8-21(2)36(5)28-13-14-29(37(39)40)31-30(28)34-41-35-31)25-11-12-26-24-10-9-22-19-23(38)15-17-32(22,3)27(24)16-18-33(25,26)4/h9,13-14,20-21,23-27,38H,6-8,10-12,15-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLSQAGXRZCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-])C3CCC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol typically involves multiple steps. The process begins with the preparation of the 7-chloro-4-nitrobenz-2-oxa-1,3-diazole intermediate. This intermediate is then reacted with a suitable amine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol has several scientific research applications:

    Chemistry: Used as a fluorescent probe for detecting specific molecules or ions.

    Biology: Employed in the study of cellular processes and as a marker for imaging techniques.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 25-((7-Chloro-4-nitrobenz-2-oxa-1,3-diazole)methylamino)-27-norcholesterol involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety can interact with proteins and enzymes, altering their activity. This interaction can modulate various cellular pathways, leading to the observed biological effects. The compound’s ability to fluoresce also makes it useful for tracking and imaging applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of steroidal cyclopenta[a]phenanthrenes. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activities Research Findings Source
10,13-dimethyl-17-[6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-...-3-ol NBD group at position 7; methylated heptan-2-yl chain Binds MAPK3, modulates lipid metabolism Potential in hyperlipidemia and cancer therapy; lacks known cytotoxicity HQ, BZ formulations
(E)-17-(8-ethyl-4,5,9-trimethyldec-6-en-2-yl)-13-methyl-...-3-ol Ethyl-trimethyl decenyl side chain Antimicrobial (vs. Staphylococcus epidermidis), cytotoxic (IC50: 142.18 µg/mL) Induces apoptosis via caspase-3 activation; limited metabolic studies Bornetella nitida algae
β-Sitosterol [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-...-3-ol] Ethyl-methyl heptan-2-yl chain Antioxidant, antimicrobial, immunomodulatory Widely used as a cholesterol-lowering agent; no activity against MRSE Opuntia spp., MJZ, TR
Stigmasterol [(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-...-3-ol] Unsaturated ethyl-methyl heptenyl chain Anti-inflammatory, cytotoxic IC50 of 43.83 µM in cancer models; synergizes with phytosterols Bauhinia variegata
Isoquinolinyl derivatives (e.g., MOL003036) Isoquinoline substituents Not explicitly reported High binding affinity to steroid receptors (predicted); structural analogs lack nitro groups Synthetic analogs

Key Differences and Implications

Lipophilicity: The methylated heptan-2-yl chain increases membrane permeability relative to the unsaturated side chain of stigmasterol, which may limit bioavailability .

Biological Activity :

  • Unlike the antimicrobial (E)-17-ethyl-trimethyldecenyl analog , the target compound lacks direct cytotoxic effects but modulates metabolic pathways, suggesting divergent therapeutic niches.
  • β-Sitosterol and stigmasterol exhibit broader antioxidant and anti-inflammatory roles but weaker target specificity .

Therapeutic Potential: The target compound’s interaction with MAPK3 positions it as a candidate for metabolic disorders, whereas isoquinolinyl derivatives may target steroid-sensitive cancers .

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